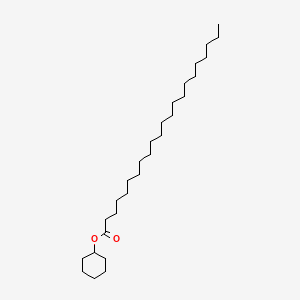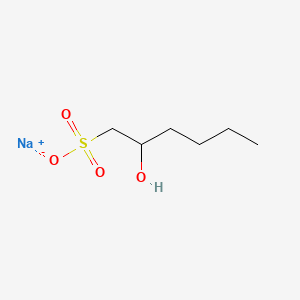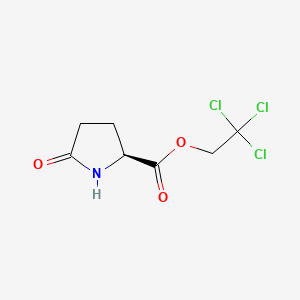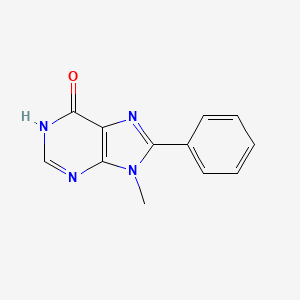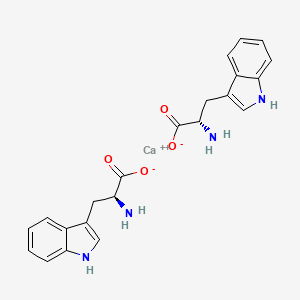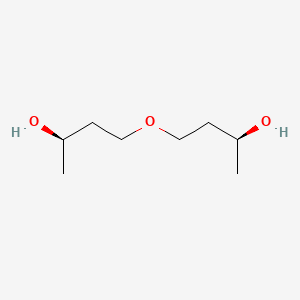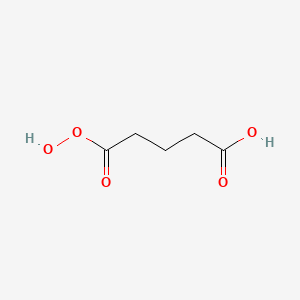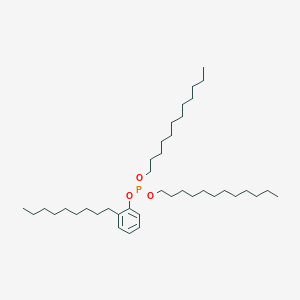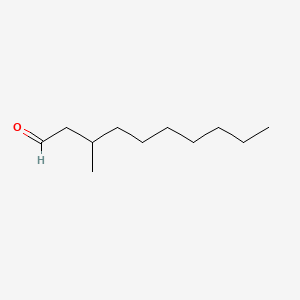
3-Methyldecan-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyldecan-1-al: is an organic compound with the molecular formula C11H22O . It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct odor and is often used in the fragrance industry. Its structure consists of a ten-carbon chain with a methyl group attached to the third carbon and an aldehyde group at the terminal carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyldecan-1-al can be synthesized through various methods, including:
-
Oxidation of 3-Methyldecanol: : This method involves the oxidation of 3-methyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
-
Hydroformylation of 2-Methylnonene: : This method involves the hydroformylation of 2-methylnonene using a rhodium catalyst in the presence of carbon monoxide and hydrogen. The reaction yields a mixture of aldehydes, which can be separated and purified to obtain this compound.
Industrial Production Methods
In an industrial setting, this compound is often produced through the hydroformylation process due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 3-Methyldecan-1-al can undergo oxidation to form 3-methyldecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to 3-methyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Nucleophilic Addition: : this compound can participate in nucleophilic addition reactions with reagents such as Grignard reagents (RMgX) to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 3-Methyldecanoic acid.
Reduction: 3-Methyldecanol.
Nucleophilic Addition: Secondary alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methyldecan-1-al has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Wirkmechanismus
The mechanism of action of 3-methyldecan-1-al involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is exploited in various biochemical assays and synthetic applications. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Methyldecan-1-al can be compared with other similar aldehydes, such as:
Decanal: A straight-chain aldehyde with ten carbon atoms. Unlike this compound, it lacks the methyl group on the third carbon.
2-Methyldecan-1-al: Similar to this compound but with the methyl group on the second carbon.
3-Methylundecan-1-al: An aldehyde with an additional carbon in the chain compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
77772-07-7 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
3-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-11(2)9-10-12/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
QLWNBLGQVMVTEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


